2-(2-Cyanothiophen-3-yl)acetic acid
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Overview
Description
2-(2-Cyanothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has gained significant attention in scientific research due to its potential biological activity and unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Cyanothiophen-3-yl)acetic acid typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. This method has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Cyanothiophen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-Cyanothiophen-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(2-Cyanothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or exhibit antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
2-(2-Cyanothiophen-3-yl)acetic acid can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxylic acid
- 2-Aminothiophene-3-carbonitrile
- 2-(Thiophen-2-yl)acetic acid
These compounds share similar chemical structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a cyano group and a thiophene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5NO2S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-(2-cyanothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10) |
InChI Key |
HYOWBODPXVANDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)C#N |
Origin of Product |
United States |
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